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Abstract
ARM165 is a novel heterobifunctional proteolysis-targeting chimera (PROTAC) designed to

selectively induce the degradation of the catalytic subunit gamma of phosphoinositide 3-kinase

(PIK3CG), also known as PI3Kγ. By hijacking the ubiquitin-proteasome system, ARM165
effectively ablates PIK3CG protein levels, leading to the sustained inhibition of the PI3Kγ-Akt

signaling pathway. This mechanism has demonstrated significant anti-leukemic efficacy,

particularly in acute myeloid leukemia (AML), where PI3Kγ signaling is a critical dependency.

This technical guide provides a comprehensive overview of ARM165, including its mechanism

of action, quantitative biochemical and cellular activity, detailed experimental protocols, and the

relevant signaling pathways.

Introduction to PIK3CG
Phosphoinositide 3-kinase, catalytic subunit gamma (PIK3CG or PI3Kγ) is a member of the

class IB family of lipid kinases. It plays a crucial role in transducing signals from G-protein

coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) to downstream effectors,

most notably the serine/threonine kinase Akt. The PI3Kγ-Akt signaling cascade is a pivotal

regulator of diverse cellular processes, including cell growth, proliferation, survival, and

migration.[1][2] Dysregulation of this pathway is frequently implicated in the pathogenesis of

various cancers and inflammatory diseases. In the context of hematological malignancies,
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particularly AML, PIK3CG expression is enriched in the myeloid compartment, and the

leukemic cells exhibit a strong dependency on its signaling for survival and proliferation.[3][4]

ARM165: A PROTAC-mediated Degrader of PIK3CG
ARM165 is a heterobifunctional molecule engineered to induce the targeted degradation of

PIK3CG. It is composed of three key components:

A ligand for PIK3CG, based on the selective PI3Kγ inhibitor AZ2.[3]

A ligand for an E3 ubiquitin ligase, specifically pomalidomide, which recruits Cereblon

(CRBN).[1]

A linker that covalently connects the two ligands.

The formation of a ternary complex between PIK3CG, ARM165, and the CRBN E3 ligase

complex triggers the polyubiquitination of PIK3CG, marking it for degradation by the 26S

proteasome.[5] This degradation-based approach offers a distinct advantage over traditional

small molecule inhibition by providing a more sustained and profound suppression of the target

protein and its downstream signaling.[4]

Quantitative Data
The following tables summarize the key quantitative parameters characterizing the activity of

ARM165.

Table 1: In Vitro Degradation and Proliferation Inhibition

Parameter Cell Line Value Reference

IC50 (Cell

Proliferation)
AML cells < 1 µM [1]

DC50 (PIK3CG

Degradation)
OCI-AML2 ~0.1 µM [3]

Dmax (PIK3CG

Degradation)
OCI-AML2 >90% [3]
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Table 2: In Vivo Efficacy in AML Xenograft Model

Animal Model Treatment Outcome Reference

Syngeneic and PDX

AML mouse models
ARM165

Significant reduction

in leukemia burden
[3][6]

Signaling Pathways
The PI3Kγ-Akt Signaling Pathway
PIK3CG, upon activation by upstream signals, phosphorylates phosphatidylinositol 4,5-

bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as

a second messenger, recruiting pleckstrin homology (PH) domain-containing proteins, including

Akt and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation

and activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of

downstream substrates, promoting cell survival and proliferation.
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Figure 1: Simplified PI3Kγ-Akt signaling pathway.
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Mechanism of ARM165-mediated PIK3CG Degradation
ARM165 acts as a molecular bridge, bringing PIK3CG into close proximity with the CRBN E3

ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the

E2 conjugating enzyme to lysine residues on the surface of PIK3CG. The resulting

polyubiquitin chain is recognized by the proteasome, leading to the degradation of PIK3CG.
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Figure 2: Mechanism of ARM165-induced PIK3CG degradation.

Experimental Protocols
Western Blotting for PIK3CG Degradation
This protocol details the procedure for assessing the degradation of PIK3CG in AML cells

following treatment with ARM165.

Cell Culture and Treatment: Culture AML cell lines (e.g., OCI-AML2) in appropriate media.

Seed cells at a density of 0.5 x 10^6 cells/mL and treat with varying concentrations of

ARM165 (e.g., 0.01, 0.1, 1, 10 µM) or DMSO as a vehicle control for 24 hours.

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in

RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE and Western Blotting:

Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and

perform electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1%

Tween-20) for 1 hour at room temperature.

Incubate the membrane with a primary antibody against PIK3CG (e.g., Cell Signaling

Technology, #5405) overnight at 4°C.

Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein

loading.

Wash the membrane three times with TBST and incubate with an appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again three times with TBST.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection reagent and an imaging system. Quantify band intensities using image analysis

software.
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Figure 3: Western blot experimental workflow.
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This protocol describes how to determine the IC50 value of ARM165 in AML cells using a

resazurin-based assay.

Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100

µL of culture medium.

Compound Treatment: Prepare serial dilutions of ARM165 in culture medium and add to the

wells. Include a vehicle control (DMSO).

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

Resazurin Addition: Add 20 µL of resazurin solution (e.g., PrestoBlue™) to each well and

incubate for an additional 2-4 hours.

Fluorescence Measurement: Measure the fluorescence at an excitation/emission wavelength

of 560/590 nm using a microplate reader.

Data Analysis:

Subtract the background fluorescence (media only wells).

Normalize the fluorescence readings of treated wells to the vehicle control wells (set as

100% viability).

Plot the percentage of cell viability against the logarithm of ARM165 concentration.

Calculate the IC50 value using a non-linear regression (four-parameter logistic) curve fit.

[7][8]

In Vivo AML Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of ARM165 in an

AML xenograft mouse model.[9][10]

Cell Line and Animal Model: Use an appropriate AML cell line (e.g., MOLM-13, OCI-AML2)

transduced to express luciferase. Use immunodeficient mice (e.g., NSG).
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Cell Implantation: Intravenously inject 1 x 10^6 luciferase-expressing AML cells into each

mouse.

Tumor Burden Monitoring: Monitor tumor engraftment and progression by bioluminescence

imaging (BLI) at regular intervals.

Drug Administration: Once the tumor burden is established (typically 7-10 days post-

injection), randomize the mice into treatment groups. Administer ARM165 (e.g., 5-10 mg/kg)

and a vehicle control via an appropriate route (e.g., intraperitoneal or intravenous injection)

according to a defined schedule (e.g., daily for 2 weeks).[6]

Efficacy Assessment:

Continue to monitor tumor burden using BLI throughout the treatment period.

Monitor animal body weight and overall health.

At the end of the study, collect tissues (bone marrow, spleen, liver) for analysis of leukemia

infiltration by flow cytometry (e.g., staining for human CD45) or immunohistochemistry.

Data Analysis: Compare the tumor growth rates and survival between the ARM165-treated

and vehicle control groups.

Synthesis of ARM165
ARM165 is synthesized by conjugating the PI3Kγ inhibitor AZ2 with pomalidomide via a linker.

A common synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction

between a functionalized pomalidomide derivative and a linker-modified AZ2 precursor.[11][12]
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Figure 4: General synthesis scheme for ARM165.

Conclusion
ARM165 represents a promising therapeutic agent for the treatment of AML and potentially

other PIK3CG-dependent malignancies. Its mechanism of action, centered on the targeted

degradation of PIK3CG, offers a robust and sustained inhibition of the pro-survival PI3Kγ-Akt

signaling pathway. The data presented in this technical guide highlight the potent in vitro and in

vivo activity of ARM165. The detailed experimental protocols provided herein should serve as a

valuable resource for researchers and drug development professionals seeking to further

investigate and characterize this and similar PROTAC degraders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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